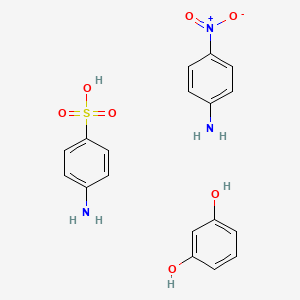

Benzenesulfonic acid, 4-amino-, diazotized, coupled with diazotized 4-nitrobenzenamine and resorcinol

Description

This compound is a diazo-coupled aromatic sulfonic acid derivative synthesized via sequential diazotization and coupling reactions. The structure comprises a 4-aminobenzenesulfonic acid backbone diazotized to form a reactive diazonium intermediate, which is then coupled with two other components:

- Diazotized 4-nitrobenzenamine (a nitro-substituted aromatic amine), introducing electron-withdrawing nitro (-NO₂) groups.

- Resorcinol (1,3-dihydroxybenzene), a dihydroxy aromatic coupling agent that stabilizes the azo linkage and modifies solubility .

The resulting compound is typically isolated as a sodium or potassium salt to enhance water solubility. Its primary applications include use as an azo dye precursor in textiles and industrial coatings, leveraging the chromophoric azo (-N=N-) group for color generation .

Properties

CAS No. |

90218-17-0 |

|---|---|

Molecular Formula |

C6H7NO3S.C6H6N2O2.C6H6O2 C18H19N3O7S |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

4-aminobenzenesulfonic acid;benzene-1,3-diol;4-nitroaniline |

InChI |

InChI=1S/C6H6N2O2.C6H7NO3S.C6H6O2/c7-5-1-3-6(4-2-5)8(9)10;7-5-1-3-6(4-2-5)11(8,9)10;7-5-2-1-3-6(8)4-5/h1-4H,7H2;1-4H,7H2,(H,8,9,10);1-4,7-8H |

InChI Key |

GDXBBHIEKDPDRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 290-690-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dye Production

One of the primary applications of this compound is in the production of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound can be used to synthesize various azo dyes through coupling reactions, where the diazonium salt reacts with phenolic or aromatic amine compounds.

Table 1: Azo Dyes Derived from Benzenesulfonic Acid, 4-Amino-

| Dye Name | Structure | Application |

|---|---|---|

| Methyl Orange | Methyl Orange Structure | pH indicator |

| Acid Orange 7 | Acid Orange 7 Structure | Textile dyeing |

| Chrysoine Resorcinol | Chrysoine Structure | Textile dyeing |

These dyes are known for their stability and colorfastness, making them suitable for various industrial applications.

Analytical Chemistry

The compound also plays a significant role in analytical chemistry, particularly in colorimetric assays. It can be used to quantify nitrate and nitrite ions through a diazonium coupling reaction that produces a colored azo dye. The intensity of the color correlates with the concentration of the analyte, allowing for quantitative analysis via spectrophotometry.

Case Study: Nitrate Analysis Using Diazotized Compounds

A study demonstrated the effectiveness of using benzenesulfonic acid derivatives for detecting nitrate concentrations in water samples. The method involved:

- Step 1: Diazotization of sulfanilic acid.

- Step 2: Coupling with N-(1-Naphthyl)ethylenediamine.

- Step 3: Measurement of absorbance at specific wavelengths to determine nitrate levels.

This method provided a simple yet effective way to monitor water quality in environmental studies.

Environmental Impact

Given its widespread use in dye production, benzenesulfonic acid derivatives can be found in wastewater from textile industries. Their presence raises concerns regarding environmental pollution and toxicity. Studies have shown that these compounds can degrade into harmful byproducts under certain conditions, necessitating proper waste management practices to mitigate their impact on ecosystems .

Mechanism of Action

The mechanism of action of EINECS 290-690-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related diazo-coupled sulfonic acids:

Table 1: Structural and Functional Comparison

Key Research Findings

Chromogenic Properties: The nitro group in the target compound red-shifts absorption maxima (λmax ≈ 480 nm) compared to non-nitro analogs (λmax ≈ 420 nm), making it suitable for brown-to-black dye formulations .

Stability: The resorcinol-coupled derivative exhibits superior thermal stability (decomposition >220°C) over formaldehyde-coupled analogs due to rigid hydrogen bonding .

Regulatory Status: Listed under EC No. 290-690-1 (EU REACH) but lacks harmonized classification for toxicity, highlighting data gaps .

Biological Activity

Benzenesulfonic acid, 4-amino- (also known as sulfanilic acid), is a compound that has garnered interest due to its biological activity and applications in various fields, including pharmaceuticals and dye manufacturing. The compound's diazotized derivatives, particularly when coupled with other aromatic amines such as diazotized 4-nitrobenzenamine and resorcinol, exhibit a range of biological activities that merit detailed exploration.

- Chemical Formula : C₆H₇N₃O₃S

- Molecular Weight : 173.19 g/mol

- CAS Number : 121-57-3

The compound is characterized by its ability to form diazo compounds, which are critical in the synthesis of azo dyes and other biologically active substances.

Antimicrobial Activity

Research indicates that benzenesulfonic acid derivatives demonstrate significant antimicrobial properties. For instance, sulfanilic acid has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted that diazotized derivatives exhibited enhanced antibacterial effects compared to their parent compounds, likely due to increased reactivity with microbial cell components .

Antioxidant Properties

The antioxidant activity of these compounds has also been investigated. The coupling of sulfanilic acid with resorcinol and other aromatic amines enhances its capacity to scavenge free radicals. This property is crucial for potential therapeutic applications in oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the safety and efficacy of these compounds. For example, one study reported that the diazotized derivative showed selective cytotoxicity against cancer cells while sparing normal cells, indicating potential as an anticancer agent .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Galati et al. (2002) | Demonstrated prooxidant activity in sulfanilic acid derivatives | Suggests potential for developing new NSAIDs with reduced side effects |

| Recent Advances in Aryloxy Phenols (2023) | Highlighted the synthesis of m-aryloxy phenols with significant biological activity | Opens avenues for drug development targeting nitric oxide synthases (NOS) |

| Environmental Impact Study | Found sulfanilic acid in landfill leachates, indicating environmental persistence | Raises concerns about ecological effects and necessitates further research |

The biological activity of benzenesulfonic acid derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The oxidation processes involving these compounds can lead to ROS formation, which is implicated in microbial lethality.

- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in bacterial metabolism, leading to growth suppression.

- Cell Membrane Disruption : The interaction of these compounds with bacterial membranes can compromise their integrity, resulting in cell death.

Q & A

Q. What are the optimal synthetic conditions for achieving high coupling efficiency in the preparation of this compound?

- Methodological Answer : Diazotization of 4-aminobenzenesulfonic acid and 4-nitrobenzenamine requires precise control of temperature (0–5°C) and pH (1–2 using HCl or H₂SO₄) to stabilize diazonium intermediates. Coupling with resorcinol is performed under alkaline conditions (pH 8–10) to promote electrophilic aromatic substitution. Stoichiometric ratios (1:1:1 molar ratio of precursors) and reaction time (2–4 hours) are critical to minimize byproducts like triazenes or unreacted intermediates. Monitor progress via UV-Vis spectroscopy (λ~450–500 nm for azo bonds) .

Q. Which spectroscopic techniques are most effective for characterizing the azo linkages and sulfonic acid groups in this compound?

- Methodological Answer :

- FTIR : Azo bonds (N=N) exhibit stretches at ~1450–1600 cm⁻¹, while sulfonic acid groups (SO₃H) show peaks at ~1030 cm⁻¹ (S=O) and 1170 cm⁻¹ (O=S=O).

- ¹H/¹³C NMR : Aromatic protons adjacent to azo groups resonate at δ 7.5–8.5 ppm. Sulfonate protons are deshielded (δ 2.5–3.5 ppm in acidic conditions).

- UV-Vis : Strong absorbance in visible range (400–600 nm) due to conjugated π-system of azo bonds .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Dye Chemistry : Acts as a chromophore in colorimetric assays (e.g., pH indicators, metal ion sensors) due to its tunable azo-based optical properties .

- Polymer Science : Used to functionalize polymers for enhanced solubility or conductivity via sulfonic acid groups .

- Bioconjugation : Diazonium salts enable covalent attachment to biomolecules (e.g., proteins, DNA) for diagnostic probes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported coupling efficiencies under varying pH conditions?

- Methodological Answer : Contradictions arise from competing reaction pathways:

- Acidic pH : Favors diazonium stability but may protonate resorcinol’s hydroxyl groups, reducing nucleophilicity.

- Alkaline pH : Enhances resorcinol reactivity but risks diazonium decomposition.

Resolution : Use buffered systems (e.g., phosphate buffer at pH 8.5) and kinetic studies (HPLC monitoring) to identify optimal conditions. Adjust coupling partner addition rates to suppress side reactions .

Q. What mechanisms govern the photostability of the azo bonds in this compound, and how can degradation be mitigated?

- Methodological Answer : Azo bonds degrade via UV-induced cis-trans isomerization or radical cleavage. Strategies include:

- Additives : Incorporate UV absorbers (e.g., benzotriazoles) or antioxidants (e.g., ascorbic acid).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to reduce electron density on the azo linkage.

- Encapsulation : Use micelles or dendrimers to shield the compound from light .

Q. How do computational models predict the reactivity of this compound in complex biological systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for interactions with biomolecules.

- Molecular Dynamics (MD) : Simulate binding affinity with proteins (e.g., serum albumin) to assess biodistribution or toxicity.

- QSPR Models : Correlate sulfonic acid group pKa values with solubility or membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.